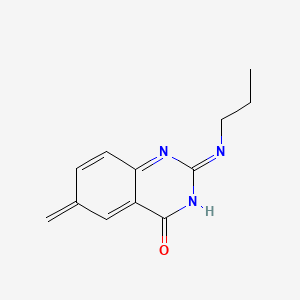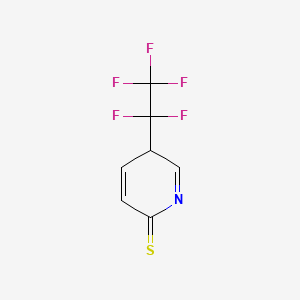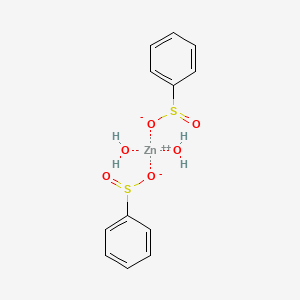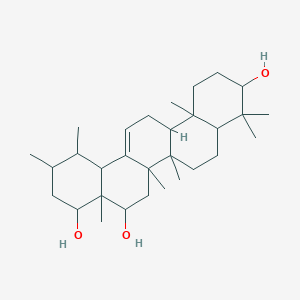
Urs-12-ene-3,16,22-triol, (3beta,16beta,22alpha)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Urs-12-ene-3,16,22-triol, (3beta,16beta,22alpha)- is a terpenoid compound isolated from the ethanol extract of fresh aerial parts of the Patagonian shrub Nardophyllum bryoides . This compound has a molecular formula of C30H50O3 and a molecular weight of 458.72 g/mol . It is known for its cytotoxic properties and has been the subject of various scientific studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
Urs-12-ene-3,16,22-triol, (3beta,16beta,22alpha)- is typically isolated from natural sources rather than synthesized chemically. The primary method involves the extraction of the compound from the fresh aerial parts of Nardophyllum bryoides using ethanol . The ethanol extract is then subjected to various purification processes to isolate the compound in its pure form .
Industrial Production Methods
Currently, there are no widely established industrial production methods for Urs-12-ene-3,16,22-triol, (3beta,16beta,22alpha)- due to its specific natural source. The compound is primarily produced in research settings for scientific studies .
Chemical Reactions Analysis
Types of Reactions
Urs-12-ene-3,16,22-triol, (3beta,16beta,22alpha)- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups to the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under controlled laboratory conditions with specific temperatures and solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce compounds with additional hydroxyl or carbonyl groups, while reduction can yield more saturated derivatives .
Scientific Research Applications
Urs-12-ene-3,16,22-triol, (3beta,16beta,22alpha)- has several scientific research applications:
Chemistry: It is used as a reference compound in the study of terpenoids and their chemical properties.
Biology: The compound’s cytotoxic properties make it a subject of interest in cancer research.
Medicine: It is being studied for its potential therapeutic effects, particularly in the treatment of cancer.
Mechanism of Action
The mechanism of action of Urs-12-ene-3,16,22-triol, (3beta,16beta,22alpha)- involves its interaction with cellular pathways that regulate cell growth and apoptosis. The compound has been shown to induce cell death in cancer cells by disrupting mitochondrial function and activating apoptotic pathways . Its molecular targets include various proteins involved in cell cycle regulation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Urs-12-ene-3,16,22-triol: A similar compound with slight variations in its molecular structure.
Betulinic acid: Another terpenoid with similar cytotoxic properties.
Oleanolic acid: A compound with similar therapeutic potential.
Uniqueness
Urs-12-ene-3,16,22-triol, (3beta,16beta,22alpha)- is unique due to its specific natural source and its potent cytotoxic properties. Its ability to induce apoptosis in cancer cells makes it a valuable compound for scientific research .
Properties
Molecular Formula |
C30H50O3 |
|---|---|
Molecular Weight |
458.7 g/mol |
IUPAC Name |
4,4,6a,6b,8a,11,12,14b-octamethyl-2,3,4a,5,6,7,8,9,10,11,12,12a,14,14a-tetradecahydro-1H-picene-3,8,9-triol |
InChI |
InChI=1S/C30H50O3/c1-17-15-23(32)30(8)24(33)16-29(7)19(25(30)18(17)2)9-10-21-27(5)13-12-22(31)26(3,4)20(27)11-14-28(21,29)6/h9,17-18,20-25,31-33H,10-16H2,1-8H3 |
InChI Key |
BEGONBGYCMTFIR-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C2(C(CC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1C)C)O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


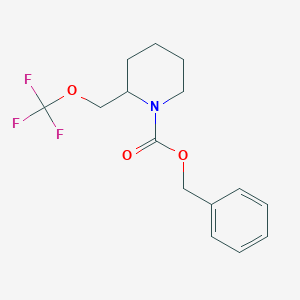

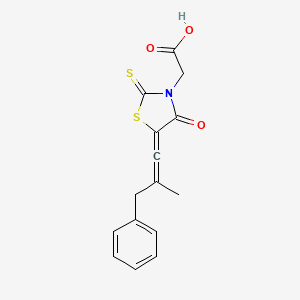
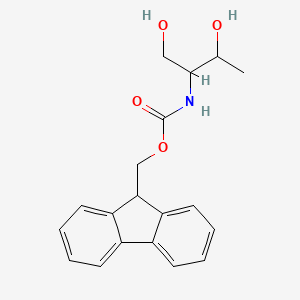
![7-(3,4-Dihydroxyphenyl)-5-hydroxy-2,2-dimethyl-10-(3-methylbut-2-enyl)-4a,5,5a,9a,10,10a-hexahydropyrano[3,2-g]chromen-6-one](/img/structure/B12326461.png)
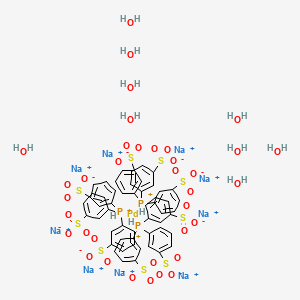
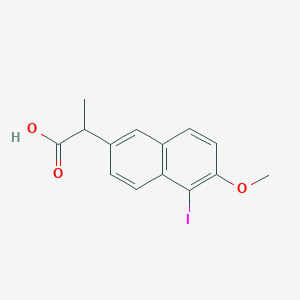
![2,2-Dimethyl-1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[3.2.1]oct-2-en-8-yl)propan-1-one](/img/structure/B12326469.png)
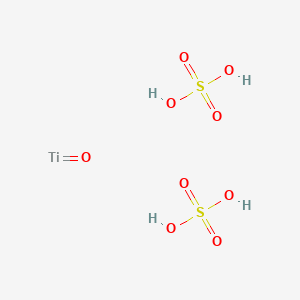
![6-(1,3-benzodioxol-5-yl)-2-methyl-6,8,14,14a-tetrahydro-3H-pyrazino[1,2-d][1,4]benzodiazonine-1,4,7,13-tetrone](/img/structure/B12326485.png)
